Methyl 4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate
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Overview
Description
Methyl 4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl)benzoate is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a benzimidazole ring fused with a pyrimidine ring, which is further substituted with benzoyl and methyl groups, making it a unique and interesting molecule for scientific research .
Preparation Methods
The synthesis of methyl 4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl)benzoate typically involves the condensation of 2-aminobenzimidazole with unsaturated carbonyl compounds . One common method includes the cyclization of methyl cinnamates with 2-aminobenzimidazole in the presence of a solvent like dimethylformamide (DMF) . The reaction conditions often require heating under reflux to facilitate the formation of the desired pyrimidobenzimidazole scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Methyl 4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl)benzoate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl)benzoate involves its interaction with specific molecular targets within biological systems. The compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antiviral effects . The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with the normal functioning of microbial cells, leading to their death or inhibition .
Comparison with Similar Compounds
Methyl 4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl)benzoate can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Benzimidazole derivatives: Compounds like benzimidazole itself or its simple derivatives have been widely studied for their antimicrobial and antiviral properties.
The uniqueness of methyl 4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl)benzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C26H21N3O3 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl 4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate |
InChI |
InChI=1S/C26H21N3O3/c1-16-22(24(30)18-8-4-3-5-9-18)23(17-12-14-19(15-13-17)25(31)32-2)29-21-11-7-6-10-20(21)28-26(29)27-16/h3-15,23H,1-2H3,(H,27,28) |
InChI Key |
LONLALLOZLAMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)C(=O)OC)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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